![molecular formula C20H23NO2S B5492464 2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5492464.png)
2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline, also known as TMSDQ, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMSDQ is a yellow crystalline powder that is soluble in organic solvents such as chloroform, dichloromethane, and acetone.
Mécanisme D'action
The mechanism of action of 2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline is not well understood. However, it has been proposed that 2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline may exert its biological effects by inhibiting the activity of certain enzymes or by interacting with specific receptors in the body.
Biochemical and Physiological Effects:
2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline can inhibit the growth of cancer cells and viruses. In vivo studies have shown that 2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline can reduce inflammation and oxidative stress in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in large quantities. 2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline is also soluble in organic solvents, which makes it easy to incorporate into various experimental systems. However, 2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline. One potential direction is to further investigate the mechanism of action of 2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline and its potential interactions with specific enzymes or receptors. Another direction is to explore the potential applications of 2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline in the development of new materials for various applications such as sensors and optoelectronics. Additionally, more studies are needed to evaluate the safety and toxicity of 2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline in various experimental systems.
Méthodes De Synthèse
The synthesis of 2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline involves the reaction of 2,6-dimethylphenol with p-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then further reacted with 2,4-pentanedione in the presence of a catalyst such as zinc chloride to yield 2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline. The yield of 2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline can be improved by using a solvent such as acetic acid and optimizing the reaction conditions.
Applications De Recherche Scientifique
2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline has been extensively studied for its potential applications in various fields such as material science, organic electronics, and medicinal chemistry. In material science, 2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline has been used as a building block for the synthesis of functional materials such as fluorescent dyes and polymers. In organic electronics, 2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline has been used as a hole-transporting material in organic light-emitting diodes (OLEDs). In medicinal chemistry, 2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline has been studied for its potential anticancer and antiviral activities.
Propriétés
IUPAC Name |
2,2,4,6-tetramethyl-1-(4-methylphenyl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2S/c1-14-6-9-17(10-7-14)24(22,23)21-19-11-8-15(2)12-18(19)16(3)13-20(21,4)5/h6-13H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJDHKWIGJESRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)C)C(=CC2(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4,6-Tetramethyl-1-(toluene-4-sulfonyl)-1,2-dihydro-quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

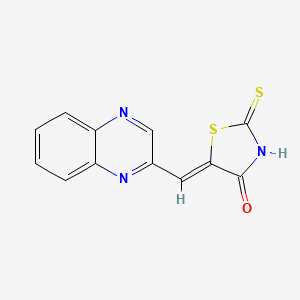
![4-{[(3S*,4R*)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]methyl}benzoic acid](/img/structure/B5492392.png)
![2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5492406.png)
![5-[2-(3,4-dimethoxyphenyl)vinyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5492414.png)
![5-({3-[2-cyano-2-(4-fluorophenyl)vinyl]-1H-indol-1-yl}methyl)-2-furoic acid](/img/structure/B5492415.png)
![N~3~-methyl-N~3~-(methylsulfonyl)-N~1~-[(2-methyl-1,3-thiazol-4-yl)methyl]-beta-alaninamide](/img/structure/B5492425.png)
![ethyl 1-[3-(4-cyanophenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5492428.png)
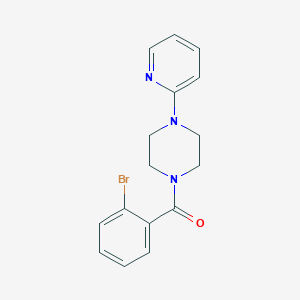
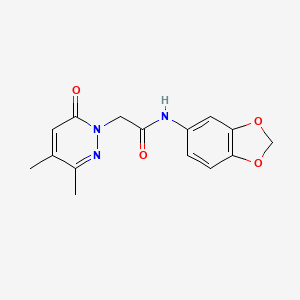
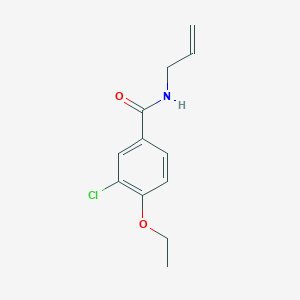
![1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5492450.png)
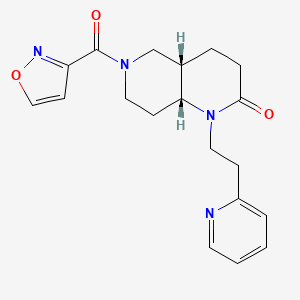
![3-{[(3R*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]carbonyl}-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5492481.png)
![2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)thio]methyl}-4-(4-methoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5492488.png)